2-Propyn-1-ol, 3-(4-methylphenyl)-

Vue d'ensemble

Description

The compound "2-Propyn-1-ol, 3-(4-methylphenyl)-" is a member of the organic chemical family known for its potential applications in nonlinear optical materials and pharmaceuticals. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, indicating a broader interest in this class of compounds for their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds typically involves standard organic synthesis methods, such as condensation reactions, followed by purification techniques like repeated re-crystallization . For instance, 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one was synthesized and purified to obtain good quality crystals . Similarly, the synthesis of 1-(4-phenoxyphenoxy) propyl-2-ol was achieved through a reaction between 4-phenoxyphenol and 1, 2-epoxypropane, with the optimization of reaction conditions leading to a high yield .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using various spectroscopic techniques, such as FT-IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction studies . For example, the crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one was determined to be in the monoclinic system with a P2_1/c space group . These studies provide detailed information on molecular geometry, bond lengths, and angles, which are essential for understanding the compound's properties.

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from their functional groups and molecular structure. For instance, the presence of alkoxyl and aryl radical cation intermediates in 3-(p-methylphenyl)propan-1-ol suggests that it can undergo cyclization reactions with varying regioselectivities . These reactions are influenced by factors such as pH, indicating the sensitivity of these compounds to environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by techniques like UV-visible spectroscopy, powder X-ray diffraction, and refractive index measurements . The nonlinear optical properties, such as second harmonic generation (SHG) efficiency, are of particular interest due to their applications in photonics . Additionally, computational methods like density functional theory (DFT) are used to predict electronic properties, such as bandgap energies and electrophilic site strengths, in various solvent atmospheres . These studies are complemented by molecular docking analyses to explore potential biological activities, such as kinase inhibition or anti-malarial activity .

Applications De Recherche Scientifique

Chromatographic Analysis : 2-Propyn-1-ol was studied in the context of gas chromatography, particularly its retention characteristics and behavior in comparison to other unsaturated alcohols and esters (Korhonen, 1983).

Sulfonylation Reactions : Effective sulfonylation of 2-alkynyl alcohols, including 2-propyn-1-ol, using certain base combinations, demonstrated a safe and reliable method for this chemical reaction (Tanabe et al., 1995).

Corrosion Inhibition : 2-Propyn-1-ol, specifically 3-phenyl-2-propyn-1-ol, was found to be an effective inhibitor of steel corrosion in hydrochloric acid solutions, with various derivatives playing a role in this process (Growcock & Lopp, 1988).

Synthesis of Oxazolidinones : Catalyzed cyclization of 2-propynyl tosylcarbamates yielded 4-methylene-2-oxazolidinones, demonstrating a useful synthetic method involving 2-propyn-1-ol derivatives (TamaruYoshinao et al., 1994).

Enzymatic Kinetic Resolution : Microwave-assisted enzymatic kinetic resolution of 1-phenyl-2-propyn-1-ol in nonaqueous media was studied, highlighting the synergism between microwave irradiation and enzyme catalysis (Devendran & Yadav, 2014).

Fluorescent Dihydrofuran Derivatives : The homocoupling of 1,1-disubstituted 3-aryl-2-propyn-1-ols in the presence of a rhodium catalyst produced fluorescent 2,3-dihydrofuran derivatives (Funayama, Satoh, & Miura, 2005).

Quantum Mechanical Calculations : 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, synthesized from a reaction involving 2-propyn-1-ol, was analyzed using computational methods to study its NLO properties and potential use as a laboratory reagent (Praveenkumar et al., 2021).

Electro-Oxidation Studies : The electro-oxidation of 2-propyn-1-ol on a gold electrode was investigated, contributing to the understanding of the electrochemical behavior of unsaturated alcohols (Holze, L̵uczak, & Bełtowska-Brzezinska, 1994).

Polymerization by Metal Catalysts : The polymerization of α-hydroxyacetylenes, including 2-propyn-1-ol, using various transition metal catalysts was studied, revealing insights into the polymerization process and the properties of the resulting polymers (Gal et al., 1994).

Hydrocarbonylation Reactions : Research on the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes, which produced butane-1,4-diol and 2-methylpropan-1-ol, offered insights into the reaction mechanisms and conditions affecting product formation (Simpson et al., 1996).

Safety And Hazards

Propriétés

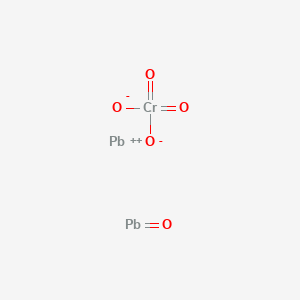

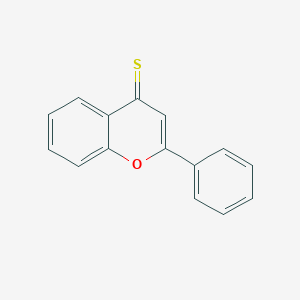

IUPAC Name |

3-(4-methylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASSCMVYTLTTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

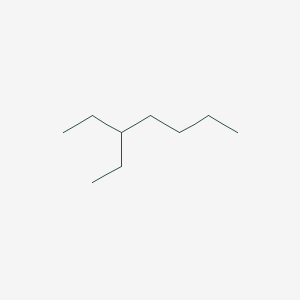

CC1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343436 | |

| Record name | 3-(4-methylphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)prop-2-yn-1-ol | |

CAS RN |

16017-24-6 | |

| Record name | 3-(4-methylphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)

![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)